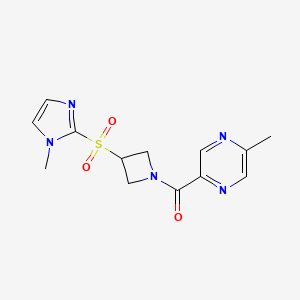

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-9-5-16-11(6-15-9)12(19)18-7-10(8-18)22(20,21)13-14-3-4-17(13)2/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZSPGLNJVHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

They can act as inhibitors, activators, or modulators of various enzymes and receptors. The specific mode of action of this compound would depend on its structure and the particular target it interacts with.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases.

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution. The metabolism and excretion of this compound would depend on its specific structure and the organism it is administered to.

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone represents a significant structure in medicinal chemistry due to its complex arrangement of functional groups, including an imidazole ring, a sulfonamide group, and an azetidine moiety. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.

The molecular formula for this compound is , with a molecular weight of approximately 315.36 g/mol. The structure includes:

- Imidazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Azetidine moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

- Sulfonamide group : Often associated with antibiotic properties.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving starting materials that incorporate the necessary functional groups. Common methods include:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of the sulfonamide group through sulfonation processes.

- Incorporation of the imidazole and pyrazine components via substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties . For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The structure suggests potential as a kinase inhibitor , a common target in cancer therapy. Studies on related compounds indicate that modifications in the imidazole or azetidine groups can significantly enhance their ability to inhibit specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

- Imidazole modifications : Alterations can lead to variations in binding affinity to biological targets.

- Azetidine substitutions : Different substituents on the azetidine can modify pharmacokinetic properties.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models:

- Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

- Kinase Inhibition Research : A related compound was evaluated for its ability to inhibit the growth of cancer cell lines, showing IC50 values in the low micromolar range.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Implications of Structural Differences

Electronic and Steric Effects

- Azetidine vs.

- Sulfonyl Group : The electron-withdrawing sulfonyl group in the target compound may increase stability and hydrogen-bond acceptor capacity relative to sulfanyl or methoxy substituents .

- Pyrazine vs. Pyridine/Pyrazole : Pyrazine’s nitrogen-rich aromatic system could improve solubility and π-π stacking interactions compared to pyridine derivatives .

Challenges in Similarity Assessment

As noted in , similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) must account for:

- 3D Conformation : Azetidine’s rigidity may alter binding modes compared to flexible analogs.

- Substituent Electronics : Sulfonyl vs. sulfanyl/methoxy groups significantly impact reactivity and interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.